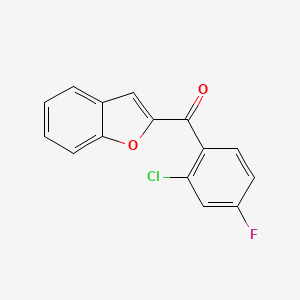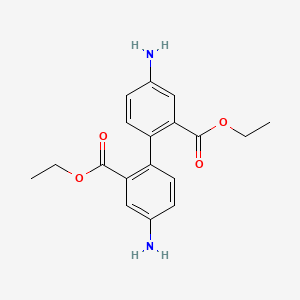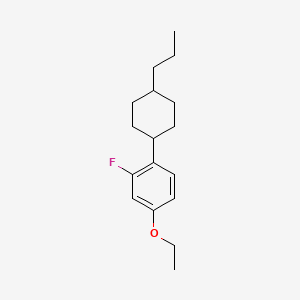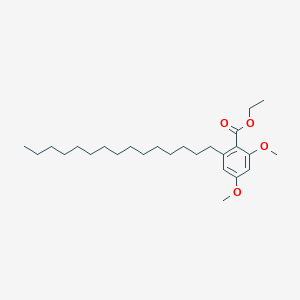![molecular formula C10H15NO3 B12545563 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol CAS No. 674368-64-0](/img/structure/B12545563.png)
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol is an organic compound with the molecular formula C10H15NO3 It is a derivative of benzene, featuring hydroxyl groups at the 1 and 2 positions and a hydroxymethylamino group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol typically involves the reaction of catechol (benzene-1,2-diol) with an appropriate amine derivative. One common method includes the use of hydroxymethylamine in the presence of a catalyst to facilitate the substitution reaction at the 4 position of the benzene ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydroxymethylamino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the hydroxymethylamino group but shares the dihydroxybenzene structure.
Hydroquinone (benzene-1,4-diol): Similar dihydroxybenzene structure but with hydroxyl groups at different positions.
Resorcinol (benzene-1,3-diol): Another isomer of dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Uniqueness
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol is unique due to the presence of the hydroxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with the other dihydroxybenzene isomers.
Propiedades
Número CAS |
674368-64-0 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-[2-(hydroxymethylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-7(11-6-12)4-8-2-3-9(13)10(14)5-8/h2-3,5,7,11-14H,4,6H2,1H3 |
Clave InChI |
XIDPDMDTFBAQCX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


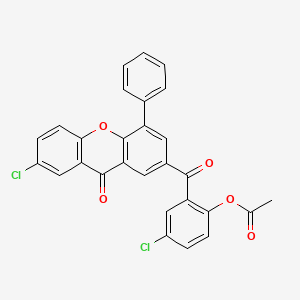
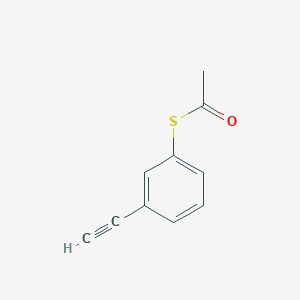
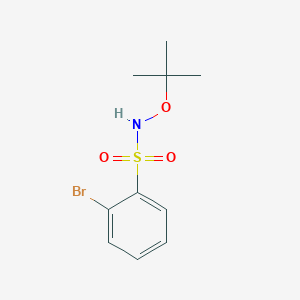
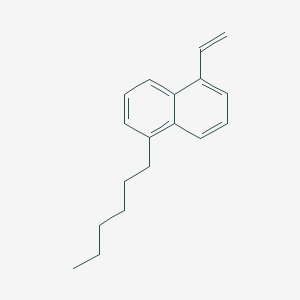
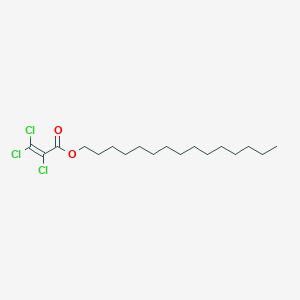
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
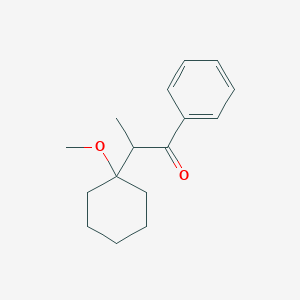
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
